molecular formula C15H31O4P B14257115 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 189192-76-5

2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14257115
CAS No.: 189192-76-5
M. Wt: 306.38 g/mol
InChI Key: MYILKLAPFAEZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a dioxaphosphinan ring, which is a six-membered ring containing oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the phosphorus atom under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction leads to the formation of alcohols or alkanes.

Scientific Research Applications

2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phosphorus atom can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one: This compound has a similar dioxaphosphinan ring structure but with different substituents.

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in surfactants and lubricants.

Properties

CAS No.

189192-76-5

Molecular Formula

C15H31O4P

Molecular Weight

306.38 g/mol

IUPAC Name

2-dodecyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-ol

InChI

InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-20(17)18-13-15(16)14-19-20/h15-16H,2-14H2,1H3

InChI Key

MYILKLAPFAEZMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP1(=O)OCC(CO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.